3,4-二氢-2H-1,4-苯并噁嗪-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

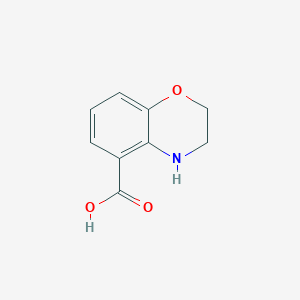

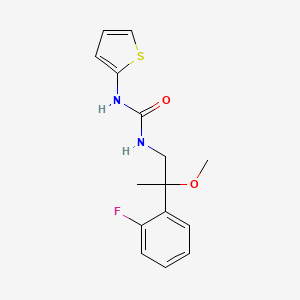

3,4-Dihydro-2H-1,4-benzoxazine-5-carboxylic acid is a chemical compound that belongs to the class of 1,4-benzoxazines, which are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered aromatic ring. These compounds have been the subject of various studies due to their interesting chemical properties and potential pharmacological activities.

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been achieved through different methods. One approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, leading to the formation of 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives with a significant degree of stereoselectivity . Another method includes the treatment of 2-hydroxycarboxamides with a formaldehyde/formic acid mixture to yield 3-hydroxymethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one and its perhydrogenated derivatives .

Molecular Structure Analysis

The molecular structure of these benzoxazine derivatives has been elucidated using techniques such as X-ray diffraction analysis. This has allowed researchers to determine the configuration around the double bond of the major stereoisomers and to confirm the conformation of certain moieties, such as the 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety, which adopts a boat-chair conformation .

Chemical Reactions Analysis

3,4-Dihydro-2H-1,4-benzoxazine derivatives undergo various chemical reactions. For instance, the thermal decomposition of 3-hydroxymethyl derivatives can lead to the formation of previously unknown parent compounds . Additionally, the reaction of 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid with sodium borohydride results in a pentacyclic condensation product . These reactions expand the chemical versatility of benzoxazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-2H-1,4-benzoxazine derivatives are influenced by their molecular structure. The introduction of substituents can significantly affect their chemical behavior and biological activity. For example, the introduction of methyl and chloro groups at specific positions on the benzoxazine ring can enhance the serotonin-3 (5-HT3) receptor antagonistic activities . The synthesis of these compounds from salicylamide and various aldehydes and ketones also indicates the influence of different functional groups on the properties of the resulting benzoxazine-carboxylic acids .

科学研究应用

化学合成和反应机制

3,4-二氢-2H-1,4-苯并噁嗪-5-羧酸及其衍生物在化学合成领域得到了广泛研究。Dunkers和Ishida(1999年)探讨了基于苯并噁嗪的酚醛树脂与各种羧酸和酚作为催化剂的反应,为固化机制和树脂技术中的潜在应用提供了见解(Dunkers & Ishida, 1999)。此外,Fitton和Ward(1971年)描述了几种3,4-二氢-4-氧代-2H-1,3-苯并噁嗪-羧酸的合成,突出了它们在产生异吲哚苯并噁嗪结构中的潜力(Fitton & Ward, 1971)。

生物学和农艺学用途

Macias等人(2006年,2009年)对具有(2H)-1,4-苯并噁嗪-3(4H)-酮骨架的化合物进行了全面研究,例如3,4-二氢-2H-1,4-苯并噁嗪的衍生物。他们探讨了这些化合物的植物毒性、抗菌、抗喂食、抗真菌和杀虫性能。这些化合物在农学和生物活性中显示出潜力,强调了它们在生态角色和可能用作天然除草剂模型中的作用(Macias et al., 2006); (Macias et al., 2009)。

先进材料开发

Gilbert等人(2018年)探讨了合成和表征新型热固性聚苯噁嗪,其中包含3,4-二氢-2H-1,4-苯并噁嗪衍生物。与传统聚苯噁嗪相比,这些化合物表现出改善的热性能、粘弹性和机械性能,表明它们在高性能材料开发中的重要性(Gilbert et al., 2018)。

环境应用

Albanese等人(2003年)报道了一种环保的合成方法,用于2-取代的3,4-二氢-2H-1,4-苯并噁嗪。该方法强调了化学过程中的生态考虑,突出了这些化合物在绿色化学应用中的潜力(Albanese et al., 2003)。

安全和危害

The compound is classified as harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-2-1-3-7-8(6)10-4-5-13-7/h1-3,10H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUXUJPEQCJYIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123296-71-9 |

Source

|

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)

![7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2504337.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2504338.png)

![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)